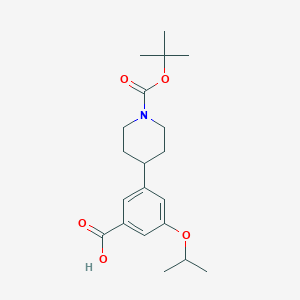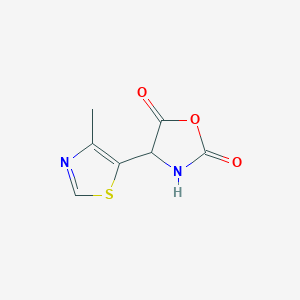
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione is a heterocyclic compound that features both thiazole and oxazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione typically involves the reaction of thiazole derivatives with oxazolidine-2,5-dione. One common method includes the use of thiosemicarbazide and phenacyl bromide, which undergoes a cyclization reaction to form the thiazole ring . The oxazolidine ring is then introduced through a subsequent reaction with oxazolidine-2,5-dione under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting with the preparation of thiazole intermediates. These intermediates are then reacted with oxazolidine-2,5-dione in the presence of catalysts to enhance yield and purity . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazole Derivatives: Compounds such as 2-amino-4-methyl-5-acetylthiazole share structural similarities with 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione.
Oxazolidine Derivatives: Compounds like oxazolidine-2,4-dione exhibit similar chemical properties and reactivity.
Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O3S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H6N2O3S/c1-3-5(13-2-8-3)4-6(10)12-7(11)9-4/h2,4H,1H3,(H,9,11) |
InChI Key |
AMARXLVJOVHVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




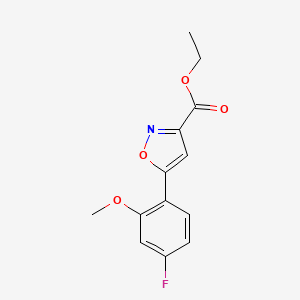
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)




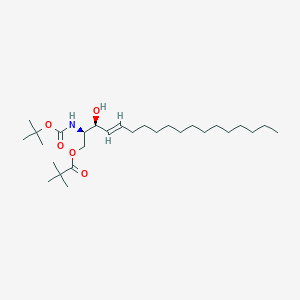

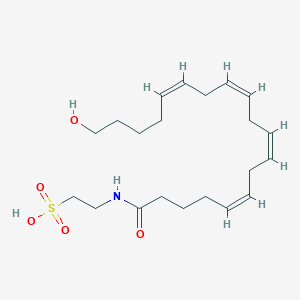
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
